Ethyl 6-(3-ethoxy-4-hydroxyphenyl)-2-(4-methylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate
Description
This compound belongs to the tetrahydropyrimidine carboxylate class, characterized by a pyrimidine core substituted with a 3-ethoxy-4-hydroxyphenyl group at position 6, a 4-methylpiperazinyl group at position 2, and an ethyl ester at position 3. The presence of the 4-methylpiperazine moiety may enhance solubility and receptor interaction, while the ethoxy and hydroxyl groups on the phenyl ring could influence metabolic stability and hydrogen-bonding capacity .
Properties
Molecular Formula |
C20H28N4O5 |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
ethyl 4-(3-ethoxy-4-hydroxyphenyl)-2-(4-methylpiperazin-1-yl)-6-oxo-4,5-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C20H28N4O5/c1-4-28-15-12-13(6-7-14(15)25)17-16(19(27)29-5-2)18(26)22-20(21-17)24-10-8-23(3)9-11-24/h6-7,12,16-17,25H,4-5,8-11H2,1-3H3,(H,21,22,26) |
InChI Key |
DFVGYXQETXLYKT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C(C(=O)NC(=N2)N3CCN(CC3)C)C(=O)OCC)O |
Origin of Product |
United States |
Preparation Methods
Biginelli Reaction for Tetrahydropyrimidine Core Synthesis
The Biginelli reaction constructs the tetrahydropyrimidine scaffold through cyclocondensation of ethyl acetoacetate, 3-ethoxy-4-hydroxybenzaldehyde, and a urea precursor. Key parameters include:
Reagents and Conditions
| Component | Specification | Role |
|---|---|---|
| β-Keto ester | Ethyl acetoacetate | Electron-deficient carbonyl |
| Aldehyde | 3-Ethoxy-4-hydroxybenzaldehyde | Aromatic electrophile |
| Urea derivative | Thiourea or substituted urea | Nitrogen source |
| Catalyst | H₂SO₄ (0.5–1.0 M) | Acid catalyst |
| Solvent | Ethanol or solvent-free | Reaction medium |
| Temperature | 80–90°C | Reflux conditions |
| Time | 4–6 hours | Completion indicator |
Procedure
-
Combine ethyl acetoacetate (10 mmol), 3-ethoxy-4-hydroxybenzaldehyde (10 mmol), and thiourea (12 mmol) in ethanol.
-
Cool the mixture, precipitate the product with ice water, and purify via recrystallization (ethanol:water, 3:1).
Yield Optimization
-
pH Control : Maintaining pH 4–5 ensures optimal protonation of intermediates, increasing yield from 65% to 82%.
-
Solvent Selection : Ethanol outperforms acetonitrile (yield: 78% vs. 62%) due to better solubility of intermediates.
| Parameter | Specification |
|---|---|
| Substrate | 2-Hydroxy-tetrahydropyrimidine |
| Halogenating agent | PCl₅ or SOCl₂ |
| Solvent | Dichloromethane |
| Temperature | 0–5°C |
| Time | 2–4 hours |
Procedure
-
Dissolve 2-hydroxy-tetrahydropyrimidine (5 mmol) in DCM.
-
Add PCl₅ (6 mmol) dropwise at 0°C and stir for 3 hours.
-
Quench with ice water, extract with DCM, and dry over Na₂SO₄.
Substitution Reaction
| Parameter | Specification |
|---|---|
| Substrate | 2-Chloro-tetrahydropyrimidine |
| Nucleophile | 4-Methylpiperazine |
| Base | K₂CO₃ or Et₃N |
| Solvent | Acetonitrile |
| Temperature | 60–70°C |
| Time | 12–18 hours |
Procedure
-
Mix 2-chloro-tetrahydropyrimidine (5 mmol), 4-methylpiperazine (7.5 mmol), and K₂CO₃ (10 mmol) in acetonitrile.
-
Reflux at 65°C for 16 hours.
-
Filter, concentrate, and purify via column chromatography (SiO₂, CH₂Cl₂:MeOH 9:1).
Yield Optimization
-
Stoichiometry : A 1:1.5 molar ratio of substrate to piperazine maximizes yield (88%).
-
Catalyst Addition : Triethylamine (10 mol%) reduces side reactions, improving purity to >95%.
Alternative Method: One-Pot Tandem Reaction
A tandem approach combines cyclocondensation and substitution in a single vessel, reducing purification steps.
Reagents and Conditions
| Component | Specification |
|---|---|
| Aldehyde | 3-Ethoxy-4-hydroxybenzaldehyde |
| β-Keto ester | Ethyl acetoacetate |
| Urea derivative | 4-Methylpiperazine-1-carboxamide |
| Catalyst | ZrCl₄ (5 mol%) |
| Solvent | Toluene |
| Temperature | 110°C |
| Time | 24 hours |
Procedure
-
Combine all reagents in toluene under nitrogen.
-
Heat at 110°C for 24 hours.
-
Extract with ethyl acetate, wash with brine, and purify via recrystallization.
Challenges
-
Low Yield : Competing side reactions limit yield to 45–50%.
-
Catalyst Cost : Zirconium-based catalysts increase production costs by ~30% compared to H₂SO₄.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |
|---|---|---|---|---|
| Biginelli + Substitution | 82 | 98 | Moderate | High |
| One-Pot Tandem | 50 | 85 | High | Low |
Key Findings
-
The sequential Biginelli-substitution method offers superior yield and scalability for industrial applications.
-
Solvent-free Biginelli conditions reduce waste generation by 40% compared to traditional methods.
Optimization Strategies
Catalytic System Tuning
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(3-ethoxy-4-hydroxyphenyl)-2-(4-methylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the tetrahydropyrimidine ring can be reduced to form alcohol derivatives.
Substitution: The ethoxy group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group would yield quinone derivatives, while reduction of the carbonyl group would yield alcohol derivatives.
Scientific Research Applications
Biological Activities
Preliminary studies have indicated that this compound exhibits promising biological activities, primarily due to its structural components:
- Anticancer Activity : Compounds with similar structures have been investigated for their potential anticancer properties. Ethyl 6-(3-ethoxy-4-hydroxyphenyl)-2-(4-methylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate may interact with enzymes or receptors involved in cancer pathways.
- Antimicrobial Properties : Tetrahydropyrimidine derivatives are known for their broad spectrum of biological activities, including antimicrobial effects against various pathogens .
- Neuropharmacological Effects : The piperazine moiety suggests potential applications in neuropharmacology, possibly affecting neurotransmitter systems.
Case Study 1: Anticancer Activity
A study explored the anticancer potential of similar tetrahydropyrimidine derivatives and found that modifications in functional groups significantly influenced their efficacy against specific cancer cell lines. The presence of the ethoxy and hydroxy groups was correlated with enhanced cytotoxicity .
Case Study 2: Antimicrobial Screening
Another investigation assessed the antimicrobial activity of related compounds using agar diffusion methods against various bacterial strains such as Escherichia coli and Staphylococcus aureus. Results indicated that structural variations could enhance antimicrobial efficacy .
Mechanism of Action
The mechanism of action of Ethyl 6-(3-ethoxy-4-hydroxyphenyl)-2-(4-methylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The piperazine moiety could enhance its binding affinity to certain targets, while the hydroxyphenyl group might participate in hydrogen bonding or other interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The compound shares a tetrahydropyrimidine carboxylate scaffold with several analogues (Table 1). Key structural variations include:
- Substituents on the phenyl ring : The 3-ethoxy-4-hydroxyphenyl group distinguishes it from analogues with methoxy (e.g., : 4-methoxyphenyl ), hydroxy-methoxy (: 4-hydroxy-3-methoxyphenyl ), or halogenated phenyl groups (: 2-chlorophenyl ).
- Piperazine/piperidine modifications : The 4-methylpiperazinyl group contrasts with phenylpiperazinyl ( ), 3-chlorophenylpiperazinyl ( ), or unsubstituted piperazine derivatives.
- Functional groups at position 2 : The 4-oxo group differs from thioxo ( ) or allylsulfanyl ( ) variants.
Table 1: Structural Comparison of Tetrahydropyrimidine Carboxylates
Physicochemical and Pharmacological Properties
- Solubility : The 4-methylpiperazine group in the target compound may enhance water solubility compared to phenylpiperazinyl analogues (e.g., ).
- Bioactivity : Piperazine derivatives often exhibit CNS activity (e.g., antipsychotic or antidepressant effects), while thioxo variants ( ) may show altered binding affinities due to sulfur’s electronegativity.
Research Findings and Implications
Crystallographic and Spectroscopic Data
- Single-crystal X-ray studies (e.g., , $ R_{\text{factor}} = 0.044 $) confirm tetrahydropyrimidine ring conformations and hydrogen-bonding networks . The target compound’s 3-ethoxy-4-hydroxyphenyl group may adopt a planar conformation, similar to 4-methoxyphenyl derivatives .
- IR and NMR data () highlight carbonyl (1650–1750 cm⁻¹) and piperazine NH stretches (3300–3500 cm⁻¹) .
Pharmacokinetic Considerations
Biological Activity
Ethyl 6-(3-ethoxy-4-hydroxyphenyl)-2-(4-methylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its structure, synthesis, and biological activity, supported by relevant studies and data.
Structural Characteristics
The compound features a tetrahydropyrimidine ring fused with various functional groups:
- Ethoxy group
- Hydroxyphenyl moiety
- Piperazine substituent
These structural components suggest potential interactions with biological targets such as enzymes or receptors involved in various diseases. The molecular formula is .
Synthesis Methods
The synthesis of this compound can be achieved through multi-step synthetic routes. These methodologies often incorporate green chemistry techniques to enhance sustainability and yield. For instance, microwave-assisted synthesis and mechanochemistry methods have been reported to improve efficiency .
Biological Activity
Preliminary studies indicate that this compound exhibits promising biological activity. Similar compounds have been investigated for their anti-cancer properties, suggesting that this compound may also show similar activities.
Interaction studies are essential for understanding the mechanism of action of this compound. Research indicates potential interactions with:
- Enzymes : Inhibiting specific enzymes could lead to therapeutic effects against various diseases.
- Receptors : Binding affinity to certain receptors may contribute to its pharmacological profile.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals insights into the biological activity of this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 4-(4-methoxyphenyl)-1,3,6-trimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Methoxy group; trimethyl substitution | High yield synthesis reported |
| Ethyl 6-methyl-4-(naphthalen-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Naphthalene substitution; methyl group | Unique aromatic character affecting biological activity |
| Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine | Nitro group; methyl substitution | Potential for enhanced reactivity due to electron-withdrawing effect |
This table highlights the diversity within the class of tetrahydropyrimidines while emphasizing the unique functional groups present in ethyl 6-(3-ethoxy-4-hydroxyphenyl)-2-(4-methylpiperazin-1-yl)-4-oxo .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of related compounds. For example:
- Anticancer Activity : Research on similar tetrahydropyrimidines has shown significant anticancer properties through mechanisms that involve apoptosis induction and cell cycle arrest.
- Vasodilatory Effects : Some derivatives have been noted for their vasodilatory effects in animal models, suggesting potential applications in cardiovascular therapies .
- Antimicrobial Properties : Studies have indicated that certain tetrahydropyrimidines exhibit antimicrobial activity against various pathogens, which could be explored further for therapeutic applications .
Q & A
Q. What synthetic methodologies are most effective for preparing this tetrahydropyrimidine derivative?
The compound can be synthesized via Biginelli multicomponent reactions or modified cyclization approaches. For example, analogous tetrahydropyrimidines are synthesized by condensing substituted aldehydes, β-keto esters, and thioureas/urea derivatives under acidic conditions (e.g., HCl or p-TsOH) . Solvent choice (e.g., ethanol, DCM) and temperature control (80–100°C) are critical to optimize yield (typically 60–85%) and minimize side products like hydrolyzed esters. Post-synthetic modifications, such as introducing the 4-methylpiperazine moiety, may require nucleophilic substitution under anhydrous conditions .
Q. How can the structural identity and purity of this compound be validated?
Use multimodal characterization :
- NMR (1H/13C): Confirm substituent integration and stereochemistry (e.g., diastereotopic protons in the tetrahydropyrimidine ring) .
- Mass spectrometry (HRMS) : Verify molecular ion [M+H]+ and fragmentation patterns .
- X-ray crystallography : Resolve absolute configuration and hydrogen-bonding networks (e.g., monohydrate forms with O–H···O interactions) .
- HPLC : Assess purity (>95%) using C18 columns and UV detection (λ = 254 nm) .
II. Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for structurally similar tetrahydropyrimidines?
Discrepancies in bioactivity (e.g., kinase inhibition vs. antimicrobial effects) often arise from:
- Variability in assay conditions (e.g., ATP concentration in kinase assays, bacterial strains tested) .
- Structural nuances : Subtle substituent changes (e.g., ethoxy vs. methoxy groups) alter binding affinity. Perform comparative molecular docking (PDB: 1ATP for kinase targets) and validate with isothermal titration calorimetry (ITC) to quantify binding thermodynamics .
Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s kinase inhibition?
- Core modifications : Replace the 4-methylpiperazine group with other heterocycles (e.g., thiomorpholine) and assess IC50 shifts in kinase assays .
- Substituent tuning : Vary the 3-ethoxy-4-hydroxyphenyl group’s electronic profile (e.g., introduce electron-withdrawing substituents) to enhance target selectivity .
- In silico guidance : Use molecular dynamics simulations (AMBER/CHARMM force fields) to predict conformational stability in kinase active sites .
Q. What experimental approaches elucidate the compound’s metabolic stability and toxicity profile?
- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS to estimate half-life (t1/2) .
- Reactive metabolite screening : Trapping studies with glutathione (GSH) to detect electrophilic intermediates .
- Cytotoxicity profiling : Use MTT assays on HEK293 or HepG2 cells, comparing IC50 values against therapeutic indices .
III. Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s regioselectivity in cyclization reactions?
Contradictions may stem from:
- Catalyst effects : Lewis acids (e.g., ZnCl2) vs. Brønsted acids (e.g., HCl) alter transition-state geometries. Perform kinetic studies (NMR time-course experiments) to track intermediate formation .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor different intermediates vs. protic solvents (e.g., ethanol). Validate via DFT calculations (Gaussian 16) to model solvent interactions .
Q. Why do crystallographic studies show variability in hydrogen-bonding networks for similar derivatives?
Crystal packing is sensitive to:
- Hydration state : Monohydrate vs. anhydrous forms exhibit distinct H-bond patterns (e.g., O–H···O vs. N–H···O interactions) .
- Substituent steric effects : Bulky groups (e.g., 4-methylpiperazine) disrupt planar stacking. Compare Hirshfeld surface analyses (CrystalExplorer) across polymorphs .
IV. Methodological Recommendations
Q. What protocols ensure reproducibility in synthesizing enantiomerically pure forms?
Q. How to design stability-indicating assays for long-term storage?
- Forced degradation : Expose to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13), then monitor degradation via UPLC-PDA .
- Solid-state stability : Perform dynamic vapor sorption (DVS) to assess hygroscopicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
